molecular formula C18H25ClN4O2S B2685310 2-chloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide CAS No. 1049450-13-6

2-chloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2685310
CAS No.: 1049450-13-6
M. Wt: 396.93
InChI Key: FTPVQAQTWPAVPU-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H25ClN4O2S and its molecular weight is 396.93. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activity

Research has explored the synthesis of new derivatives bearing the benzenesulfonamide moieties and their antimicrobial activities. For instance, derivatives have been synthesized from α,β-unsaturated ketones, showing significant antimicrobial activity against organisms such as E. coli, P. aeruginosa (Gram-negative bacteria), S. aureus (Gram-positive bacteria), and C. albicans (a yeast-like fungus) using Nutrient Agar and Sabouraud Dextrose Agar diffusion methods (Hassan, 2013).

Structural Characterization for Therapeutic Applications

Structural characterization of methylbenzenesulfonamide derivatives, including their synthesis and biological evaluation, has been conducted to explore their utility in preventing HIV-1 infection. These studies provide foundational knowledge for drug development against HIV-1, showcasing the importance of the structural elements in the efficacy of these compounds (Cheng De-ju, 2015).

Ligands for Metal Coordination

The compound has been investigated for its potential as a ligand for metal coordination. Studies have reported the molecular and supramolecular structures of derivatives, highlighting their applications in forming complexes with metals. Such research underlines the versatility of these compounds in coordination chemistry, which could have implications for catalysis, materials science, and medicinal chemistry (Danielle L Jacobs, B. Chan, Abby R. O'Connor, 2013).

Carbonic Anhydrase Inhibitors

The synthesis and investigation of chlorinated pyrrolidinone-bearing benzenesulfonamide derivatives as inhibitors of human carbonic anhydrases have been explored. Such studies are crucial for developing novel inhibitors with potential therapeutic applications in treating diseases like cancer (Benas Balandis et al., 2020).

Transfer Hydrogenation Catalysts

Research into the synthesis of N-(2-(pyridin-2-yl)ethyl)benzenesulfonamide derivatives and their application in transfer hydrogenation of ketones using Cp*Ir(pyridinesulfonamide)Cl precatalysts has been conducted. These studies demonstrate the potential of these compounds in catalyzing significant chemical reactions, which is essential for the development of more efficient and selective catalysts (A. Ruff, C. Kirby, B. Chan, Abby R. O'Connor, 2016).

Properties

IUPAC Name

2-chloro-N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN4O2S/c1-21-10-12-23(13-11-21)17(16-7-5-9-22(16)2)14-20-26(24,25)18-8-4-3-6-15(18)19/h3-9,17,20H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPVQAQTWPAVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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